![molecular formula C21H23N3OS B2481116 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 932352-51-7](/img/structure/B2481116.png)
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound featuring an imidazole ring, a sulfanyl group, and an acetamide moiety. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. Imidazole derivatives are widely studied due to their significant roles in medicinal chemistry, including antibacterial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization with formaldehyde and an amine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated imidazole derivative.
Acetamide Formation: The final step involves the reaction of the sulfanyl-imidazole intermediate with an acylating agent, such as acetic anhydride, to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which is crucial for its biological activity. The compound may inhibit enzymes by binding to their active sites, disrupting normal cellular processes. Additionally, the sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Imidazole ring : Known for its role in biological activity, particularly in enzyme inhibition.
- Sulfanyl group : This functional group can form disulfide bonds, influencing protein interactions.
- Acetamide linkage : This moiety is often involved in drug design due to its ability to enhance solubility and bioavailability.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C20H21N3OS |
Molecular Weight | 351.47 g/mol |
LogP | 3.9085 |
Polar Surface Area | 34.025 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have indicated that compounds containing imidazole and sulfanyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and fungal pathogens.
Case Study:
A study screened a library of imidazole-based compounds against MRSA, revealing that certain analogues had minimum inhibitory concentrations (MIC) as low as 0.25μg/mL . This suggests that the imidazole ring plays a crucial role in binding to bacterial targets.
Antitumor Activity
The imidazole derivatives have also been investigated for their antitumor potential. The mechanism often involves the inhibition of key enzymes in cancer cell metabolism.
Research Findings:
A structure-activity relationship (SAR) analysis demonstrated that modifications on the phenyl rings significantly influenced cytotoxicity against human cancer cell lines. For example, compounds with specific substitutions showed IC50 values less than that of standard chemotherapeutics like doxorubicin .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can chelate metal ions, inhibiting metalloproteins and enzymes critical for cellular functions.
- Protein Interaction : The sulfanyl group may form covalent bonds with cysteine residues in proteins, altering their function.
- Hydrophobic Interactions : The bulky phenyl groups can interact with hydrophobic pockets in proteins, modulating their activity.
Comparative Analysis with Related Compounds
To better understand the biological activity of our compound, it is useful to compare it with structurally related compounds:
Compound Name | MIC (MRSA) | IC50 (Cancer Cell Lines) |
---|---|---|
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | 0.25μg/mL | < Doxorubicin |
N-(3-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | 0.5μg/mL | < Doxorubicin |
Properties
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-15(2)16-9-11-18(12-10-16)23-20(25)14-26-21-22-13-19(24(21)3)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCSOCFYKWQBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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